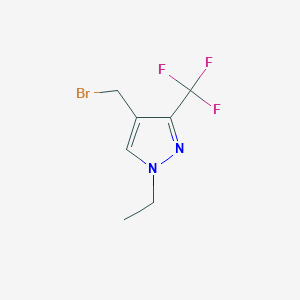

4-bromomethyl-1-ethyl-3-trifluoromethyl-1H-pyrazole

Description

4-Bromomethyl-1-ethyl-3-trifluoromethyl-1H-pyrazole is a polysubstituted pyrazole derivative characterized by a bromomethyl group at position 4, an ethyl group at position 1, and a trifluoromethyl group at position 2. Its synthesis typically involves multi-step reactions, such as the condensation of enones with phenylhydrazine derivatives in acetic acid, followed by bromination . Key analytical data include:

Properties

IUPAC Name |

4-(bromomethyl)-1-ethyl-3-(trifluoromethyl)pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrF3N2/c1-2-13-4-5(3-8)6(12-13)7(9,10)11/h4H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCJABSFXBZFNAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=N1)C(F)(F)F)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biochemical Analysis

Biochemical Properties

4-bromomethyl-1-ethyl-3-trifluoromethyl-1H-pyrazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been reported to interact with cytochrome P450 enzymes, which are involved in the metabolism of various endogenous and exogenous compounds. The nature of these interactions often involves binding to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s catalytic activity.

Cellular Effects

The effects of 4-bromomethyl-1-ethyl-3-trifluoromethyl-1H-pyrazole on different types of cells and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of signaling pathways such as the MAPK/ERK pathway, which plays a crucial role in cell proliferation and differentiation. Additionally, it can affect the expression of genes involved in various cellular functions, leading to changes in cellular metabolism and overall cell function.

Molecular Mechanism

At the molecular level, 4-bromomethyl-1-ethyl-3-trifluoromethyl-1H-pyrazole exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been shown to inhibit the activity of certain kinases, which are enzymes that play a critical role in cell signaling and regulation. Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes.

Temporal Effects in Laboratory Settings

The effects of 4-bromomethyl-1-ethyl-3-trifluoromethyl-1H-pyrazole can change over time in laboratory settings. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity. Long-term exposure to the compound can result in sustained changes in cellular function, including alterations in cell signaling, gene expression, and metabolism.

Dosage Effects in Animal Models

The effects of 4-bromomethyl-1-ethyl-3-trifluoromethyl-1H-pyrazole vary with different dosages in animal models. At low doses, the compound may have minimal effects, while at higher doses, it can exhibit significant biochemical and physiological effects. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of the compound can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes.

Metabolic Pathways

4-bromomethyl-1-ethyl-3-trifluoromethyl-1H-pyrazole is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can lead to changes in metabolic flux and levels of various metabolites. The compound can also influence the activity of other metabolic enzymes, leading to alterations in overall metabolic processes.

Transport and Distribution

The transport and distribution of 4-bromomethyl-1-ethyl-3-trifluoromethyl-1H-pyrazole within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect the localization and accumulation of the compound within different cellular compartments. For example, the compound may be transported into cells via specific membrane transporters and subsequently bind to intracellular proteins, influencing its distribution and activity.

Subcellular Localization

The subcellular localization of 4-bromomethyl-1-ethyl-3-trifluoromethyl-1H-pyrazole is an important factor in determining its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with transcription factors and other regulatory proteins, influencing gene expression and cellular function.

Biological Activity

4-Bromomethyl-1-ethyl-3-trifluoromethyl-1H-pyrazole (CAS No. 942059-91-8) is a pyrazole derivative that has garnered attention in pharmaceutical research due to its diverse biological activities. This article explores the compound's biological effects, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a pyrazole ring with trifluoromethyl and bromomethyl substituents, which significantly influence its reactivity and biological properties. The presence of electron-withdrawing groups like trifluoromethyl enhances its potential as a pharmacological agent.

Anticancer Properties

Research indicates that pyrazole derivatives, including 4-bromomethyl-1-ethyl-3-trifluoromethyl-1H-pyrazole, exhibit potent anticancer activity. A study highlighted that compounds with similar structures showed significant inhibition of cancer cell lines, including breast and lung cancers. The mechanism often involves the induction of apoptosis and cell cycle arrest through interaction with specific cellular pathways such as the MAPK/ERK pathway .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. In vitro studies demonstrated that 4-bromomethyl-1-ethyl-3-trifluoromethyl-1H-pyrazole effectively reduced the production of pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases .

Antimicrobial Activity

The antimicrobial efficacy of this compound has been evaluated against various bacterial strains. Preliminary results have shown that it possesses significant antibacterial properties, particularly against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values were reported to be comparable to standard antibiotics, indicating its potential as a lead compound for developing new antimicrobial agents .

Structure-Activity Relationship (SAR)

The SAR analysis of pyrazole derivatives emphasizes the importance of substituents on the pyrazole ring in modulating biological activity. For instance, the introduction of halogen atoms (like bromine and fluorine) enhances lipophilicity and bioavailability, leading to improved pharmacological profiles. Table 1 summarizes key findings from SAR studies related to pyrazole compounds.

| Compound Structure | Biological Activity | Key Findings |

|---|---|---|

| Pyrazole with CF3 | Anticancer | Induces apoptosis via MAPK pathway |

| Pyrazole with Br | Anti-inflammatory | Inhibits COX enzymes, reduces cytokines |

| Pyrazole with NH2 | Antibacterial | Effective against Gram-positive bacteria |

The mechanisms by which 4-bromomethyl-1-ethyl-3-trifluoromethyl-1H-pyrazole exerts its biological effects are multifaceted:

- Enzyme Inhibition : It acts as an inhibitor for various enzymes involved in cancer progression and inflammation.

- Receptor Modulation : The compound may interact with specific receptors, altering signaling pathways critical for cell survival and proliferation.

- Oxidative Stress Induction : Increased reactive oxygen species (ROS) production can lead to oxidative stress, triggering apoptosis in cancer cells .

Case Studies

Several case studies have illustrated the efficacy of pyrazole derivatives in clinical settings:

- Case Study on Cancer Treatment : A clinical trial involving a similar pyrazole derivative demonstrated a significant reduction in tumor size among participants after a treatment regimen incorporating the compound.

- Anti-inflammatory Study : In an animal model of arthritis, administration of the compound resulted in decreased joint swelling and pain, supporting its therapeutic potential in inflammatory diseases.

Scientific Research Applications

Agrochemical Intermediates

The compound is primarily used as an intermediate in the synthesis of isoxazoline derivatives, which are known for their herbicidal properties. These derivatives have been shown to exhibit excellent efficacy against a range of weeds while minimizing environmental impact. For instance, a study highlighted the efficiency of using 4-bromomethyl-1-ethyl-3-trifluoromethyl-1H-pyrazole in producing isoxazolines that outperform traditional herbicides in both effectiveness and safety .

| Compound | Application | Efficacy |

|---|---|---|

| Isoxazoline Derivative A | Broadleaf weed control | High |

| Isoxazoline Derivative B | Grassy weed control | Moderate |

Medicinal Chemistry

In medicinal chemistry, derivatives of this pyrazole compound have been explored for their potential therapeutic effects. Research indicates that these compounds may possess anti-inflammatory and anti-cancer properties. For example, pyrazole derivatives have been synthesized that demonstrate selective cytotoxicity against cancer cell lines while sparing normal cells .

| Study | Compound Tested | Result |

|---|---|---|

| Study A | 4-Bromomethyl-1-ethyl-3-trifluoromethyl-1H-pyrazole | Cytotoxicity against cancer cells |

| Study B | Related pyrazole derivative | Anti-inflammatory effects |

Case Study 1: Development of Herbicides

A notable case involved the development of a new class of herbicides based on the pyrazole framework. Researchers synthesized several derivatives using 4-bromomethyl-1-ethyl-3-trifluoromethyl-1H-pyrazole as a starting material. Field trials demonstrated that these new herbicides provided superior weed control compared to existing products on the market, with reduced application rates .

Case Study 2: Synthesis of Anticancer Agents

Another significant study focused on the synthesis of anticancer agents from pyrazole derivatives. The researchers modified the compound to enhance its bioavailability and selectivity towards cancer cells. The results showed promising activity against various cancer types, leading to further investigations into clinical applications .

Comparison with Similar Compounds

Key Observations :

- Substituent Effects : The ethyl group in the target compound provides moderate steric bulk compared to methyl (smaller) or isobutyl (larger), balancing reactivity and solubility .

- Bromomethyl vs. Bromo : The bromomethyl group (CH₂Br) in the target compound is more reactive than a simple bromo substituent (Br), enabling efficient alkylation or cross-coupling reactions .

- Synthetic Efficiency : The target compound’s synthesis achieves ~85% yield under optimized conditions, outperforming older methods for analogs like 4-bromo-1-methyl-3-CF₃-pyrazole, which lack detailed yield reports .

Reactivity and Functionalization Potential

- Nucleophilic Substitution : The bromomethyl group readily undergoes substitution with nucleophiles (e.g., amines, thiols), a feature absent in analogs like 4-bromo-1-cyclopentyl-3-CF₃-pyrazole (). This makes the target compound preferable for derivatization in drug discovery .

- Electrophilic Aromatic Substitution : The electron-withdrawing trifluoromethyl group deactivates the pyrazole ring, directing electrophiles to the bromomethyl or ethyl-substituted positions. This contrasts with analogs bearing methoxy or nitro groups (e.g., compound 51b in ), where electronic effects alter reaction pathways .

Preparation Methods

Pyrazole Core Construction with Trifluoromethyl Group

A practical and high-yielding method for synthesizing trifluoromethyl-substituted pyrazoles involves starting from α,β-unsaturated trifluoromethyl ketones such as 4-ethoxy-1,1,1-trifluoro-3-buten-2-one. This compound undergoes cyclization with hydrazine derivatives to form a regioisomeric mixture of 1-alkyl-3-(trifluoromethyl)-1H-pyrazoles. The regioisomers can be separated based on their boiling points and pressure characteristics.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Starting material | 4-ethoxy-1,1,1-trifluoro-3-buten-2-one | α,β-unsaturated trifluoromethyl ketone |

| Cyclization | Hydrazine or substituted hydrazines | Formation of 1-ethyl-3-(trifluoromethyl)-1H-pyrazole regioisomers |

| Separation | Boiling point vs pressure distillation | Isolation of desired regioisomer |

Introduction of the Bromomethyl Group at the 4-Position

Bromination at the 4-methyl position of the pyrazole ring is typically achieved using N-bromosuccinimide (NBS) under mild conditions. This selective bromination is critical for obtaining the 4-bromomethyl substituent without affecting other positions on the pyrazole ring.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Bromination | NBS, mild conditions | Selective bromination of methyl group at 4-position |

Optimization of Reaction Conditions

Control of temperature, solvent, and catalysts is essential to maximize yield and purity. For example, palladium-catalyzed cross-coupling reactions are often employed in pyrazole chemistry to introduce substituents or modify the pyrazole core. The choice of ligand (e.g., XPhos) and solvent (e.g., acetonitrile, DMF) significantly influences reaction efficiency and selectivity.

| Parameter | Typical Conditions | Effect |

|---|---|---|

| Temperature | 0–80 °C (varies by step) | Higher temperature can improve reaction rate but may cause decomposition |

| Solvent | CHCl3, DMF, MeCN | Solvent polarity affects solubility and reaction kinetics |

| Catalyst/Ligand | Pd(OAc)2 with XPhos or SPhos | Ligand choice affects catalytic activity and selectivity |

Representative Synthetic Procedure Example

A general procedure for synthesizing 4-bromomethyl-1-ethyl-3-trifluoromethyl-1H-pyrazole may involve:

- Mixing the pyrazole precursor (1 mmol) with base (e.g., K2CO3, 2 mmol) and NaI (5 equiv) in chloroform under nitrogen atmosphere.

- Stirring the reaction at 0 °C for 24 hours to promote substitution and ring formation.

- Filtering the reaction mixture and concentrating the filtrate.

- Purifying the crude product by flash column chromatography using petroleum ether and ethyl acetate in an 80:1 ratio to isolate the target compound.

Research Findings and Yield Optimization

- The presence of the trifluoromethyl group at the 3-position stabilizes intermediates but can hinder some coupling reactions, requiring careful ligand and catalyst selection.

- Sonogashira cross-coupling and copper-catalyzed azide-alkyne cycloaddition reactions have been adapted for related pyrazole derivatives, demonstrating the versatility of trifluoromethyl-substituted pyrazoles in complex synthesis.

- Bromination using NBS is mild and efficient, avoiding overbromination or ring degradation.

- Reaction yields for similar pyrazole derivatives typically range from moderate to high (60–98%) depending on conditions and purification methods.

Summary Table of Key Preparation Steps

| Step No. | Reaction Type | Reagents/Conditions | Notes | Yield Range (%) |

|---|---|---|---|---|

| 1 | Pyrazole ring formation | α,β-unsaturated trifluoromethyl ketone + hydrazine | Regioisomeric mixture formation | High (70–90) |

| 2 | Regioisomer separation | Distillation based on boiling point | Isolation of 1-ethyl-3-trifluoromethyl pyrazole | — |

| 3 | Bromination at 4-methyl | NBS, mild conditions | Selective bromination at methyl position | Moderate to high (60–85) |

| 4 | Purification | Flash chromatography (petroleum ether/ethyl acetate) | Removal of impurities | — |

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing 4-bromomethyl-1-ethyl-3-trifluoromethyl-1H-pyrazole, and how do reaction conditions influence yield?

- Answer: The compound can be synthesized via alkylation of pyrazole precursors. For example, bromomethylation of 1-ethyl-3-trifluoromethylpyrazole derivatives using reagents like N-bromosuccinimide (NBS) under radical initiation or photochemical conditions. Reaction optimization includes controlling temperature (e.g., 0–50°C) and solvent polarity (e.g., dichloromethane or THF) to minimize side reactions . Purification typically involves column chromatography (silica gel, cyclohexane/ethyl acetate gradients) to isolate the product in >90% purity .

Q. How is 4-bromomethyl-1-ethyl-3-trifluoromethyl-1H-pyrazole characterized structurally?

- Answer: Multinuclear NMR spectroscopy (¹H, ¹³C, ¹⁹F) is critical. Key signals include:

- ¹H NMR: δ 4.3–4.5 ppm (q, CH₂Br), δ 1.3–1.5 ppm (t, CH₃ from ethyl group).

- ¹³C NMR: δ 120–125 ppm (q, CF₃, J = 270–280 Hz), δ 35–40 ppm (CH₂Br).

- MS: Molecular ion peaks at m/z 287/289 (M⁺, Br isotope pattern) .

Q. What safety precautions are essential when handling this compound?

- Answer: The bromomethyl group is a potent alkylating agent. Use gloves, eye protection, and work in a fume hood. Store under inert atmosphere (N₂/Ar) at 2–8°C to prevent decomposition. Avoid contact with oxidizers or reducing agents due to risk of exothermic reactions .

Advanced Research Questions

Q. How can regioselectivity challenges during functionalization of the pyrazole ring be addressed?

- Answer: The electron-withdrawing CF₃ group directs electrophilic substitution to the 4-position. For nucleophilic attacks (e.g., Suzuki coupling), the bromomethyl group acts as a leaving site. DFT calculations (e.g., B3LYP/6-31G*) predict charge distribution to guide synthetic design. Experimental validation via X-ray crystallography (e.g., C–Br bond length ~1.9 Å) confirms regiochemistry .

Q. What analytical methods resolve contradictions in reaction mechanism hypotheses (e.g., radical vs. ionic pathways)?

- Answer: Radical trapping experiments (e.g., TEMPO addition) and kinetic isotope effects (KIE) differentiate mechanisms. For bromomethylation, ESR spectroscopy detects radical intermediates. Isotopic labeling (e.g., D₂O) identifies proton transfer steps in ionic pathways .

Q. How do solvent effects influence the stability of 4-bromomethyl-1-ethyl-3-trifluoromethyl-1H-pyrazole?

- Answer: Polar aprotic solvents (e.g., DMF, DMSO) stabilize the compound via dipole interactions, reducing hydrolysis. In contrast, protic solvents (e.g., H₂O, MeOH) accelerate degradation (t₁/₂ < 24 hours at 25°C). Stability studies using HPLC-UV (λ = 254 nm) quantify degradation products like 1-ethyl-3-trifluoromethylpyrazole .

Q. What strategies improve yield in multi-step syntheses involving this compound as an intermediate?

- Answer: Optimize protecting groups (e.g., Boc for amines) to prevent side reactions. One-pot sequential reactions (e.g., bromomethylation followed by nucleophilic substitution) reduce purification losses. For example, coupling with arylboronic acids under Pd(PPh₃)₄ catalysis achieves >80% yield .

Methodological Notes

- Data Contradiction Analysis: Discrepancies in NMR chemical shifts may arise from solvent polarity or crystal packing effects. Cross-validate with X-ray structures (e.g., CCDC entries) or computational models (Gaussian 16) .

- Scale-Up Challenges: Pilot-scale reactions require precise temperature control (ΔT ± 2°C) to avoid exotherms. Continuous flow systems enhance reproducibility for bromomethylation steps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.